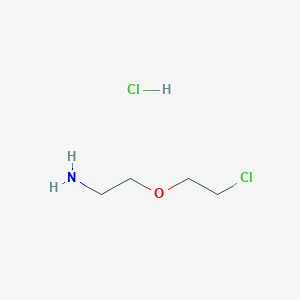

2-(2-chloroethoxy)ethan-1-amine hydrochloride

Übersicht

Beschreibung

2-(2-chloroethoxy)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C4H11Cl2NO and a molecular weight of 160.04 g/mol . It is a white solid that is soluble in water . This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 2-(2-chloroethoxy)ethan-1-amine hydrochloride typically involves the reaction of 2-chloroethanol with ethylenediamine under controlled conditions . The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Route 1: Direct Chlorination and Condensation

-

Preparation of 2-(2-chloroethoxy)ethanol :

Diethylene glycol reacts with metaboric anhydride to form a borate ester, which is then treated with thionyl chloride (molar ratio 1.1–1.2:1) at 15–30°C to substitute hydroxyl groups with chloroethoxy groups. Hydrolysis yields 2-(2-chloroethoxy)ethanol . -

Reaction with Dimethylamine :

The chloroethoxy intermediate undergoes condensation with dimethylamine under hydrogen and catalytic conditions (e.g., hydrogenation catalysts) to form 2-(2-dimethylaminoethoxy)ethanol. Subsequent hydrochloride salt formation yields the target compound .

Route 2: Sequential Chlorination and Amine Coupling

-

Halogenation of Diethylene Glycol :

Diethylene glycol is first chlorinated to form bis-(2-chloroethoxy)-1,2-ethane using chlorinating agents like thionyl chloride or hydrochloric acid . -

Condensation with Dimethylamine :

The bis-chlorinated compound reacts with dimethylamine in a nucleophilic substitution reaction, replacing chlorides with dimethylamino groups. Hydrochloride salt formation follows .

Nucleophilic Substitution

The chloroethoxy group (-OCH₂CH₂Cl) undergoes nucleophilic substitution with amines:

This reaction is facilitated by the leaving group (Cl⁻) and the nucleophilic amine (e.g., dimethylamine). The reaction is typically carried out under mild conditions (15–30°C) to minimize side reactions .

Hydrochloride Salt Formation

The amine intermediate reacts with HCl to form the hydrochloride salt:

This step is critical for stabilizing the amine and enhancing solubility. Patents indicate that vacuum drying at 50–60°C is used to isolate the salt .

Purification Techniques

-

Extraction :

Solvents like toluene, hexane, or chlorinated hydrocarbons are used to extract the target compound from reaction mixtures. This step removes impurities such as unreacted diethylene glycol or side products . -

Distillation :

Vacuum distillation at 10–30 mmHg and temperatures up to 160°C is employed to isolate high-purity products .

| Purification Method | Conditions | Purity Achieved |

|---|---|---|

| Extraction (toluene) | 1:1 solvent-to-reactant ratio | >99% |

| Vacuum distillation | 10–30 mmHg, 120–160°C | 99.5% |

Analytical Methods

Wissenschaftliche Forschungsanwendungen

Synthesis and Mechanism of Action

The synthesis of 2-(2-chloroethoxy)ethan-1-amine hydrochloride typically involves the reaction of 2-chloroethanol with ethylenediamine. The compound can act as a nucleophile in substitution reactions, interacting with electrophilic centers, which is critical for its applications in both chemical synthesis and biological interactions.

Chemistry

- Intermediate in Synthesis : This compound serves as an intermediate in the synthesis of various chemical entities, including pharmaceuticals. It is particularly noted for its role in producing compounds like quetiapine, an antipsychotic medication.

- Reactivity : It can undergo nucleophilic substitution reactions, oxidation, reduction, and hydrolysis, making it versatile for creating diverse chemical products.

Biology

- Cell Signaling Studies : Research indicates that this compound may influence cell signaling pathways by modulating neurotransmitter systems, particularly serotonin and dopamine receptors. This modulation is crucial for developing treatments for mood disorders.

-

Pharmacological Effects : The compound has shown potential biological activities such as:

- Antidepressant-like effects : Demonstrated significant reductions in depressive behaviors in animal models.

- Anxiolytic properties : Increased time spent in open arms during elevated plus maze tests suggests reduced anxiety levels.

- Antipsychotic activity : Reduced hyperactivity and improved social interaction were observed in hyperdopaminergic mice.

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Methodology | Results |

|---|---|---|---|

| Study 1 | Antidepressant-like effects | Animal model (rats) | Significant reduction in depressive behaviors at specific dosages |

| Study 2 | Anxiolytic properties | Elevated plus maze test | Increased time spent in open arms, indicating reduced anxiety |

| Study 3 | Antipsychotic potential | Behavioral assays in mice | Decreased hyperactivity and improved social interaction |

Antidepressant Effects in Rodent Models

A study on rodent models indicated that administration of this compound led to a significant decrease in immobility time during forced swim tests, suggesting its potential as an antidepressant.

Anxiolytic Properties

In controlled experiments using the elevated plus maze, subjects treated with the compound spent significantly more time in open arms compared to controls, indicating its anxiolytic potential.

Antipsychotic Activity

Research involving hyperdopaminergic mice revealed that treatment with this compound reduced locomotor activity and improved social behaviors, highlighting its potential utility in managing psychotic disorders.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics when administered orally. Key pharmacokinetic parameters include:

- Absorption : Rapid absorption post-administration.

- Distribution : Widely distributed throughout body tissues.

- Metabolism : Primarily hepatic; involves cytochrome P450 enzymes.

- Excretion : Predominantly renal.

Safety Profile

While the compound exhibits promising therapeutic effects, it also presents potential risks at higher doses. Adverse effects include neurotoxicity at elevated concentrations and potential hepatotoxicity with prolonged use. Toxicological assessments are crucial for evaluating its safety profile.

Wirkmechanismus

The mechanism of action of 2-(2-chloroethoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophilic centers. It can also interact with biological molecules, affecting cell signaling pathways and molecular interactions .

Vergleich Mit ähnlichen Verbindungen

2-(2-chloroethoxy)ethan-1-amine hydrochloride can be compared with similar compounds such as:

2-chloroethylamine hydrochloride: This compound has a similar structure but lacks the ethoxy group, making it less versatile in certain chemical reactions.

2-(2-bromoethoxy)ethan-1-amine hydrochloride: This compound has a bromine atom instead of chlorine, which can affect its reactivity and applications.

The presence of the ethoxy group and the chlorine atom in this compound makes it unique and suitable for specific scientific research applications .

Biologische Aktivität

2-(2-Chloroethoxy)ethan-1-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound, with the CAS number 55265-25-3, is recognized for its role as an intermediate in the synthesis of various pharmaceuticals, including antipsychotic medications such as quetiapine. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

The biological activity of this compound primarily involves its interaction with various molecular targets. It is believed to modulate neurotransmitter systems, particularly those associated with serotonin and dopamine receptors. This modulation can lead to a range of pharmacological effects, including anxiolytic, antidepressant, and antipsychotic actions.

Key Mechanisms:

- Serotonin Receptor Modulation: The compound may influence serotonin receptor activity, which is vital for mood regulation.

- Dopamine Receptor Interaction: Potential effects on dopamine pathways suggest implications for treating disorders like schizophrenia.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Methodology | Results |

|---|---|---|---|

| Study 1 | Antidepressant-like effects | Animal model (rats) | Significant reduction in depressive behaviors at specific dosages |

| Study 2 | Anxiolytic properties | Elevated plus maze test | Increased time spent in open arms, indicating reduced anxiety |

| Study 3 | Antipsychotic potential | Behavioral assays in mice | Decreased hyperactivity and improved social interaction |

Case Studies

-

Antidepressant Effects in Rodent Models:

- A study conducted on rodent models demonstrated that administration of this compound resulted in a significant decrease in immobility time during forced swim tests, suggesting antidepressant-like effects.

-

Anxiolytic Properties:

- In a controlled experiment using the elevated plus maze, the compound significantly increased the time spent by subjects in open arms compared to controls, indicating potential anxiolytic effects.

-

Antipsychotic Activity:

- Research involving hyperdopaminergic mice showed that treatment with this compound reduced locomotor activity and improved social behaviors, highlighting its potential utility in managing psychotic disorders.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics when administered orally. The compound demonstrates moderate bioavailability and is metabolized primarily through hepatic pathways.

Key Pharmacokinetic Parameters:

- Absorption: Rapid absorption post-administration.

- Distribution: Widely distributed throughout body tissues.

- Metabolism: Primarily hepatic; involves cytochrome P450 enzymes.

- Excretion: Predominantly renal.

Safety Profile

Toxicological assessments have shown that while the compound exhibits promising therapeutic effects, it also presents potential risks at higher doses. Adverse effects include:

- Neurotoxicity at elevated concentrations.

- Potential for hepatotoxicity with prolonged use.

Eigenschaften

IUPAC Name |

2-(2-chloroethoxy)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClNO.ClH/c5-1-3-7-4-2-6;/h1-4,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAAHULWARFPWGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCCl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55265-25-3 | |

| Record name | Ethanamine, 2-(2-chloroethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55265-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.